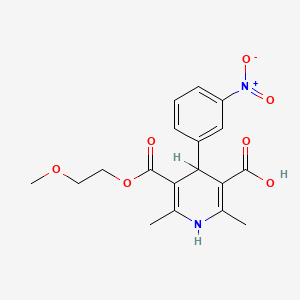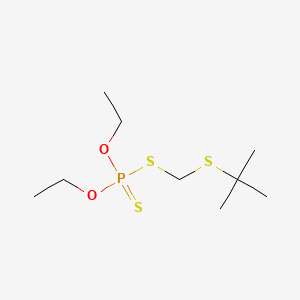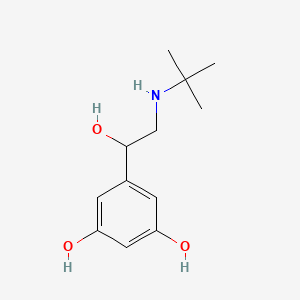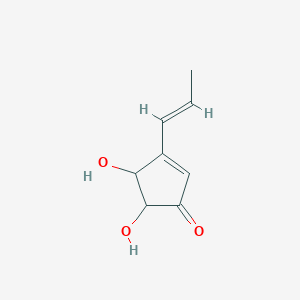![molecular formula C24H26N4O B1683152 7-Benzyl-10-(2-methylbenzyl)-2,3,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(10H)-one CAS No. 41276-02-2](/img/structure/B1683152.png)
7-Benzyl-10-(2-methylbenzyl)-2,3,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(10H)-one
Übersicht
Beschreibung
The compound “7-Benzyl-10-(2-methylbenzyl)-2,3,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(10H)-one” belongs to the class of pyrazolo[4,3-d]pyrimidines . Pyrazolopyrimidine moiety is an important drug-like scaffold, which has shown a wide range of clinical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, a related class of compounds, has been well studied in the past decade . The synthesis pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Wissenschaftliche Forschungsanwendungen
Nanosheet Production
TIC 10 has been used in the production of TiC nanosheets . The compound plays a crucial role in the decomposition of Ti3AlC2 at 1,100°C, leading to the formation of TiC nanosheets at 1,000°C . This process is particularly useful in the production of nanosheets, which have a wide range of applications in various fields.
High-Entropy Alloys
TIC 10 is used in the creation of high-entropy alloys . By employing the technology of laser cladding, AlCoCrFeNi–TiC 20−x /WC x high-entropy alloy coatings were fabricated on 316L stainless steel . The addition of TIC 10 influences the morphology, phase composition, microstructure, microhardness, and corrosion resistance of the composite coatings .
Ceramic Material Production
TIC 10 is an important ceramic material with high hardness, good chemical corrosion resistance, high melting point, good high temperature stability, and acceptable thermal conductivity . It has potential applications in many fields, such as aerospace, cutting tools, and nuclear reactors .
Strengthening and Toughening Ceramic Materials
The addition of two-dimensional TiC nanosheets into ceramic matrix can effectively strengthen and toughen ceramic materials . Compared with graphene materials, 2D TiC nanosheets have higher hardness, chemical stability and oxidation resistance .
Industrial Manufacturing
Metallic materials are an essential part of our daily lives and are an indispensable material basis for our survival and development . They are widely applied in many industries, such as industrial manufacturing . TIC 10, as a part of high-entropy alloys, plays a significant role in this field .
Medical Equipment
Metallic materials, including those containing TIC 10, are widely used in the production of medical equipment . The unique properties of TIC 10 make it a valuable component in the creation of durable, reliable medical devices .
Wirkmechanismus
TIC 10, also known as ONC201, is a small molecule that has shown promising results in the field of cancer research. It operates through a variety of mechanisms to induce cell death in tumor cells while sparing normal cells .
Target of Action
TIC 10 primarily targets two key proteins: Akt and ERK . These proteins are part of the intracellular signaling pathways that regulate cell survival and proliferation. By inhibiting these proteins, TIC 10 disrupts the normal functioning of these pathways, leading to cell death .
Mode of Action
TIC 10 inactivates Akt and ERK, leading to the nuclear translocation of a protein called Foxo3a . This protein then binds to the promoter region of the gene for TNF-related apoptosis-inducing ligand (TRAIL) , upregulating its transcription . TRAIL is a protein that can induce apoptosis, or programmed cell death, in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by TIC 10 is the PI3K/Akt pathway . This pathway is often overactive in cancer cells, leading to increased cell survival and proliferation. By inhibiting Akt, TIC 10 disrupts this pathway, leading to increased cell death .
Pharmacokinetics
TIC 10 possesses superior drug properties, including the ability to cross the blood-brain barrier, superior stability, and improved pharmacokinetics . This means that it can reach tumor cells in the brain, remain stable in the body for a longer period, and be effectively absorbed, distributed, metabolized, and excreted .
Result of Action
The result of TIC 10’s action is the induction of apoptosis in tumor cells . By upregulating TRAIL and inhibiting Akt and ERK, TIC 10 triggers programmed cell death in these cells . This leads to a reduction in tumor size and potentially to the elimination of the tumor .
Eigenschaften
IUPAC Name |
11-benzyl-2-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3-dien-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-28-22-11-13-26(15-19-8-3-2-4-9-19)17-21(22)23(29)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAQARAFWMUYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N5C2=NCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319793 | |
| Record name | TIC-10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-10-(2-methylbenzyl)-2,3,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(10H)-one | |
CAS RN |
41276-02-2 | |
| Record name | TIC-10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of TIC10?
A1: TIC10 functions as a first-in-class small molecule inducer of the TNF-related apoptosis-inducing ligand (TRAIL) pathway. [, , , , , , , , , ] It achieves this by concurrently inhibiting the Akt and ERK signaling pathways, leading to the activation and nuclear translocation of the transcription factor Foxo3a. [, , , , ] This, in turn, promotes the transcriptional upregulation of TRAIL and its death receptor, DR5. [, , , , ]
Q2: Does TIC10 exclusively induce apoptosis through the TRAIL pathway?
A2: While TRAIL induction is a key mechanism, research indicates that TIC10 also activates the integrated stress response (ISR) [, , , , ]. This involves activating the ATF4 pathway, leading to the upregulation of pro-apoptotic proteins like CHOP and DR5. [, , , , ]
Q3: How does TIC10 impact cancer cell metabolism?
A3: Studies have shown that TIC10 can disrupt mitochondrial function and induce metabolic reprogramming in cancer cells [, ]. This metabolic shift can involve alterations in oxidative phosphorylation and glycolysis, potentially contributing to its anti-proliferative effects. [, ]
Q4: Is TIC10's activity dependent on p53 status in cancer cells?
A4: Importantly, TIC10's mechanism of action, including TRAIL induction, is independent of p53 status, making it potentially effective in cancers with p53 mutations. [, , ]
Q5: What is the molecular formula and weight of TIC10?
A5: The molecular formula of TIC10 is C24H25N5O, and its molecular weight is 399.49 g/mol. []
Q6: Have any structural modifications been explored to enhance TIC10's activity?
A6: Yes, research has explored structural analogs of TIC10, such as ONC206 and ONC212, demonstrating improved potency and favorable pharmacokinetic profiles. [] These analogs retain low toxicity against normal cells while exhibiting increased efficacy against various tumor cell lines. []
Q7: Do these structural modifications alter the mechanism of action?
A7: While the core mechanism involving ISR and TRAIL induction appears conserved, analogs like ONC206 and ONC212 display differences in the kinetics and extent of CHOP, TRAIL, and DR5 induction. [] They also exhibit variations in their effects on cell cycle progression, migration, and invasion. []
Q8: What is known about the pharmacokinetic profile of TIC10?
A8: While detailed ADME data is not presented in the abstracts, research indicates that TIC10 demonstrates a favorable therapeutic index with minimal toxicity observed in preclinical animal models. [, , , ] Studies highlight its ability to cross the blood-brain barrier, making it a potential candidate for treating brain tumors like glioblastoma. [, , ]
Q9: Does oral administration of TIC10 demonstrate efficacy?
A9: Yes, TIC10 has shown potent antitumor effects when administered orally in preclinical models, including xenograft studies of various cancer types. [, , , , ] Notably, its analog ONC212 also exhibits oral bioavailability. []
Q10: What cancer types have shown sensitivity to TIC10 in preclinical models?
A10: TIC10 has exhibited significant antitumor activity in a wide range of preclinical models, including colorectal, breast, lung, lymphoma, leukemia, glioblastoma, hepatocellular carcinoma, and melanoma. [, , , , , , , , , , , , , ]
Q11: Has TIC10 demonstrated efficacy in models of drug resistance?
A11: Yes, studies indicate that TIC10 can effectively target chemotherapy-resistant cancer cells, including colorectal cancer stem-like cells and bortezomib-resistant multiple myeloma cells. [, , ]
Q12: Are there any ongoing clinical trials investigating TIC10?
A12: Yes, TIC10 (ONC201) is currently undergoing clinical trials for various cancer types, including glioblastoma, solid tumors, and hematological malignancies. [] Initial findings suggest potential efficacy in patients with uterine and prostate cancer. []
Q13: Have any resistance mechanisms to TIC10 been identified?
A13: Research suggests that DNA-dependent protein kinase catalytic subunit (DNA-PKcs) might contribute to TIC10 resistance, potentially by interfering with Foxo3a nuclear translocation. [] Inhibiting DNA-PKcs appears to enhance TIC10's efficacy in hepatocellular carcinoma cells. []
Q14: Do any specific genetic alterations influence sensitivity to TIC10?
A14: While TIC10's mechanism is p53-independent, research suggests that alterations in the expression of anti-apoptotic proteins like FLIP, Mcl-1, Bcl-2, cIAP1, cIAP2, and survivin may impact its sensitivity. [] Furthermore, KSR1, a MAPK scaffold protein, appears to regulate sensitivity, but not through its canonical MAPK signaling role. []
Q15: What is the safety profile of TIC10 in preclinical models?
A15: Preclinical studies indicate that TIC10 exhibits a favorable safety profile with minimal toxicity observed in animal models, even at doses demonstrating antitumor activity. [, , , ]
Q16: Are there any potential biomarkers for predicting TIC10 response?
A16: Research suggests that surface TRAIL expression levels may correlate with increased sensitivity to TIC10. [] The induction of TRAIL and its death receptor DR5 could potentially serve as pharmacodynamic markers of TIC10 activity. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Bromophenyl)methyl]indole-2,3-dione](/img/structure/B1683070.png)

![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)
![N-[3-chloro-4-[(5-chloro-2,4-dimethoxyphenyl)carbamothioylamino]phenyl]-2-fluorobenzamide](/img/structure/B1683077.png)
![n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide](/img/structure/B1683078.png)
![(7bR,10aR)-2,3,4,7b,8,9,10,10a-Octahydro-1H-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole](/img/structure/B1683079.png)
![N-[2-[4-[[[2-[(Hydroxyamino)carbonyl]-4,6-dimethylphenyl](phenylmethyl)amino]sulfonyl]phenoxy]ethyl]-2-benzofurancarboxamide](/img/structure/B1683080.png)
![N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine](/img/structure/B1683084.png)





